Cas no 2680814-38-2 (1-Oxa-7-azaspiro[4.4]nonan-4-one)
1-Oxa-7-azaspiro[4.4]nonan-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-oxa-7-azaspiro[4.4]nonan-4-one
- 2680814-38-2
- EN300-28270608
- 1-Oxa-7-azaspiro[4.4]nonan-4-one
-
- Inchi: 1S/C7H11NO2/c9-6-1-4-10-7(6)2-3-8-5-7/h8H,1-5H2
- InChI Key: HEMRXLAJEDAADQ-UHFFFAOYSA-N
- SMILES: O1CCC(C21CNCC2)=O
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 38.3Ų
1-Oxa-7-azaspiro[4.4]nonan-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270608-0.05g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 0.05g |
$744.0 | 2025-03-19 | |
| Enamine | EN300-28270608-0.1g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 0.1g |
$779.0 | 2025-03-19 | |
| Enamine | EN300-28270608-0.25g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 0.25g |
$814.0 | 2025-03-19 | |
| Enamine | EN300-28270608-0.5g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 0.5g |
$849.0 | 2025-03-19 | |
| Enamine | EN300-28270608-1.0g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 1.0g |
$884.0 | 2025-03-19 | |
| Enamine | EN300-28270608-2.5g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-19 | |
| Enamine | EN300-28270608-5.0g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-19 | |
| Enamine | EN300-28270608-10.0g |
1-oxa-7-azaspiro[4.4]nonan-4-one |
2680814-38-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-19 |
1-Oxa-7-azaspiro[4.4]nonan-4-one Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-Oxa-7-azaspiro[4.4]nonan-4-one
1-Oxa-7-Azaspiro[4.4]Nonan-4-One: A Comprehensive Overview
The compound with CAS number 2680814-38-2, commonly referred to as 1-Oxa-7-Azaspiro[4.4]Nonan-4-One, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the oxacycle and the nitrogen atom in the azacycle. The structure of 1-Oxa-7-Azaspiro[4.4]Nonan-4-One is notable for its spiro arrangement, which imparts distinctive chemical and physical properties.
Recent studies have highlighted the potential of 1-Oxa-7-Azaspiro[4.4]Nonan-4-One as a precursor in the synthesis of bioactive molecules. Its spiro structure provides a rigid framework that can be further functionalized to explore its applications in drug design. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecules with potential therapeutic properties.
The synthesis of 1-Oxa-7-Azaspiro[4.4]Nonan-4-One involves a multi-step process that typically includes ring-forming reactions and cyclization techniques. One of the most efficient methods reported in the literature involves the use of Michael addition followed by intramolecular cyclization to form the spiro structure. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product.
From a pharmacological perspective, 1-Oxa-7-Azaspiro[4.4]Nonan-4-One has shown promise in preliminary bioassays targeting various disease states. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities, making them potential candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
Moreover, advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 1-Oxa-7-Azaspiro[4.4]Nonan-4-One. These studies have provided insights into its electronic structure, conformational flexibility, and interactions with biological targets. Such computational approaches are pivotal in guiding experimental efforts and optimizing the compound's bioavailability and efficacy.
In terms of industrial applications, 1-Oxa-7-Azaspiro[4.4]Nonan-4-One is being explored as a component in advanced materials and sensors due to its unique electronic properties. Its ability to form stable complexes with metal ions has opened avenues for its use in catalysis and coordination chemistry.
Looking ahead, ongoing research into 1-Oxa-7-Azaspiro[4.4]Nonan-4-One is expected to uncover new dimensions of its utility across diverse scientific domains. Its structural versatility and reactivity make it an invaluable tool for chemists and pharmacologists alike, driving innovation in both academic and industrial settings.
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